molecular formula C9H11NO B13524684 2-(Azetidin-3-yl)phenol

2-(Azetidin-3-yl)phenol

Cat. No.: B13524684
M. Wt: 149.19 g/mol
InChI Key: QCOJOUNUUNOSMH-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)phenol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining a phenolic group with a saturated azetidine ring. This structure serves as a versatile intermediate for synthesizing more complex molecules. The azetidine ring, a four-membered nitrogen heterocycle, is a key pharmacophore in compounds with diverse biological activities. Researchers utilize this and similar azetidine-containing compounds as critical building blocks in developing potential therapeutic agents, particularly through its function as a synthetic intermediate for larger molecular architectures . While specific mechanistic data for this compound may be limited, structural analogs featuring the azetidine core have demonstrated considerable research value. Notably, certain azetidin-2-one (β-lactam) derivatives have exhibited promising anticancer activity by inducing apoptosis and interacting with the colchicine binding site on tubulin, thereby disrupting cytoskeleton regulation and the cell cycle . The intrinsic reactivity of the azetidine ring also makes it a valuable precursor in organic synthesis, participating in various transformations to create a wide array of nitrogen-containing compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before handling this or any chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(azetidin-3-yl)phenol

InChI

InChI=1S/C9H11NO/c11-9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10-11H,5-6H2

InChI Key

QCOJOUNUUNOSMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2O

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization of the 2 Azetidin 3 Yl Phenol Moiety

Reactivity of the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom in the azetidine ring is a key site for functionalization. As a secondary amine, its reactivity is characterized by its nucleophilicity, which is influenced by the inherent ring strain of the four-membered system (approx. 25.4 kcal/mol). rsc.org This strain makes the azetidine ring more stable than an aziridine (B145994) but more reactive than a pyrrolidine. rsc.org The nitrogen's lone pair of electrons readily participates in reactions with a variety of electrophiles, allowing for the introduction of diverse substituents.

Common derivatization strategies at the azetidine nitrogen include N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the azetidine with alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism, leading to the formation of a tertiary amine.

N-Acylation: The reaction with acyl chlorides or anhydrides yields N-acylazetidines. This transformation is often used to introduce amide functionalities or to serve as a protecting group strategy.

The table below summarizes typical conditions for these transformations.

Reaction TypeReagent ExampleSolventConditionsProduct Type
N-AlkylationBenzyl bromideAcetonitrileBase (e.g., K₂CO₃), RTN-Benzylazetidine
N-AcylationAcetyl chlorideDichloromethaneBase (e.g., Et₃N), 0 °C to RTN-Acetylazetidine
Reductive AminationAcetoneMethanolReducing agent (e.g., NaBH₃CN)N-Isopropylazetidine
Michael AdditionMethyl acrylateMethanolRTN-(3-methoxy-3-oxopropyl)azetidine

Functionalization Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another primary site for derivatization. While the oxygen atom in a phenol (B47542) is less nucleophilic than in an aliphatic alcohol due to the delocalization of its lone pairs into the aromatic ring, its reactivity can be significantly enhanced by deprotonation. chemistrysteps.com Treatment with a base generates a highly nucleophilic phenoxide ion, which readily reacts with various electrophiles.

Key functionalization reactions include:

O-Alkylation (Williamson Ether Synthesis): The phenoxide ion reacts with alkyl halides to form ethers. This is a common method for introducing lipophilic groups or linking the phenol to other molecular fragments.

O-Acylation (Esterification): Reaction of the phenol or phenoxide with acyl chlorides or anhydrides produces phenyl esters. These esters can act as prodrugs or serve as protecting groups for the hydroxyl functionality.

Reaction TypeReagent ExampleBaseSolventProduct Type
O-AlkylationEthyl iodideSodium hydride (NaH)Tetrahydrofuran (THF)2-(Azetidin-3-yl)ethoxybenzene
O-AcylationBenzoyl chloridePyridineDichloromethane (DCM)Phenyl benzoate (B1203000) derivative

Electrophilic and Nucleophilic Functionalization of the Phenol Ring

The phenol ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. savemyexams.combritannica.com The -OH group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the hydroxyl group. chemistrysteps.combyjus.com The azetidinyl substituent's electronic effect can further influence the regioselectivity of these reactions.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine water, even without a Lewis acid catalyst, to typically form polyhalogenated products like 2,4,6-tribromophenol. savemyexams.combyjus.com Monohalogenation can be achieved under milder conditions with less polar solvents. byjus.com

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. savemyexams.combyjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Alkylation/Acylation: The high reactivity of the phenol ring allows these reactions to proceed, often leading to alkylated or acylated products at the ortho and para positions. chemistrysteps.comlibretexts.org

Kolbe-Schmidt Reaction: The phenoxide ion can act as a carbon nucleophile, reacting with a weak electrophile like carbon dioxide (CO₂) to form ortho-hydroxybenzoic acid (salicylic acid). chemistrysteps.combyjus.comlibretexts.org

ReactionReagent(s)Typical Product(s)
BrominationBromine water (Br₂)4-Bromo-2-(azetidin-3-yl)-6-bromophenol
NitrationDilute Nitric Acid (HNO₃)4-Nitro-2-(azetidin-3-yl)phenol and 6-Nitro-2-(azetidin-3-yl)phenol
Friedel-Crafts Alkylationt-Butyl chloride / AlCl₃4-(tert-Butyl)-2-(azetidin-3-yl)phenol
Kolbe-Schmidt Reaction1. NaOH, 2. CO₂, 3. H⁺2-(Azetidin-3-yl)-6-hydroxybenzoic acid

Nucleophilic aromatic substitution on the phenol ring is generally difficult unless the ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions relative to a leaving group. chemistrysteps.comlibretexts.org For the unsubstituted 2-(azetidin-3-yl)phenol, this pathway is not favored. libretexts.org

Construction of Fused, Bridged, and Spirocyclic Azetidinyl Phenol Systems

The this compound scaffold can serve as a starting point for the synthesis of more complex, three-dimensional molecular architectures. Such structures, including fused, bridged, and spirocyclic systems, are of great interest in drug discovery as they allow for the exploration of new chemical space. acs.orgnih.gov

Fused Systems: These can be constructed by forming a new ring that shares two atoms with either the azetidine or the phenol ring. For instance, intramolecular cyclization reactions involving substituents placed on both the azetidine nitrogen and the phenol ring can lead to fused heterocyclic systems.

Bridged Systems: A bridged structure could be formed by linking the azetidine nitrogen to a non-adjacent position on the phenol ring via a chain of atoms.

Spirocyclic Systems: Spirocycles are formed when two rings are connected through a single shared atom. The synthesis of spirocyclic azetidines is an active area of research. acs.orgnih.gov For example, intramolecular cyclization of a precursor derived from this compound could lead to a spiro compound where the spiro-center is the carbon atom at position 3 of the azetidine ring. Methodologies like strain-release driven spirocyclization provide innovative routes to these complex structures. thieme-connect.com

The development of these advanced scaffolds often relies on multi-step synthetic sequences designed to install the necessary reactive handles on the parent molecule. nih.govbham.ac.uk

Late-Stage Functionalization Strategies for this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and medicinal chemistry. acs.orgnih.govresearchgate.net It involves the introduction of functional groups into a complex molecule, such as an advanced drug candidate, at a late step in the synthesis. nih.govtandfonline.com This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. acs.orgtandfonline.com

For derivatives of this compound, LSF often targets the C-H bonds of the phenol ring, which are typically considered unreactive. acs.org

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has emerged as a key tool for LSF. nih.govelsevierpure.com The phenolic hydroxyl group can act as an endogenous directing group, guiding a metal catalyst to selectively functionalize the ortho C-H bonds. nih.govresearchgate.netresearchgate.net This allows for the site-selective introduction of various groups, including aryl, alkyl, and heteroatom substituents. This strategy provides a highly atom-economical way to diversify the core structure. nih.govresearchgate.net

The table below illustrates potential LSF reactions on a this compound derivative.

Reaction TypeCatalyst/ReagentsFunctional Group IntroducedPosition
ortho-ArylationPd(OAc)₂ / Aryl boronic acidArylC6
ortho-Alkenylation[RhCp*Cl₂]₂ / AlkeneAlkenylC6
ortho-HydroxylationCu(I) catalyst / O₂HydroxylC6

These advanced synthetic methods underscore the utility of the this compound moiety as a versatile platform for creating diverse and structurally complex molecules.

Spectroscopic and Advanced Structural Elucidation of 2 Azetidin 3 Yl Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(Azetidin-3-yl)phenol, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity and offer insights into the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, azetidine (B1206935), and hydroxyl protons. The four protons on the phenol (B47542) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the ortho-substitution pattern. The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (δ 4-8 ppm). The addition of D₂O would cause this signal to disappear, confirming its assignment. The protons on the four-membered azetidine ring would include a methine proton (CH) at the C3 position and two sets of methylene (B1212753) protons (CH₂) at the C2 and C4 positions. These would likely appear in the upfield region (δ 3.0-4.5 ppm), with their multiplicity determined by spin-spin coupling with adjacent protons. The N-H proton of the secondary amine would also be present, its signal potentially broadened and exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The phenol ring would exhibit six distinct signals in the aromatic region (δ 110-160 ppm). The carbon atom bearing the hydroxyl group (C-OH) would be the most downfield-shifted among the aromatic carbons. The three carbon atoms of the azetidine ring are expected to resonate in the aliphatic region (δ 30-60 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning proton and carbon signals by establishing connectivity between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift ranges based on typical values for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenolic -OH4.0 - 8.0 (broad s)-
Aromatic C-H (Phenol)6.5 - 7.5 (m)110 - 130
Aromatic C-OH (Phenol)-150 - 160
Aromatic C-C (Phenol)-115 - 135
Azetidine N-H1.5 - 3.5 (broad s)-
Azetidine C3-H3.5 - 4.5 (m)30 - 45
Azetidine C2/C4-H3.0 - 4.0 (m)45 - 60

Mass Spectrometry (MS) Applications in Product Verification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for obtaining structural information through analysis of fragmentation patterns.

For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 150.1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would provide further structural verification. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the azetidine ring. Alpha-cleavage, a common fragmentation pathway for amines, could occur adjacent to the nitrogen atom, leading to the opening of the strained four-membered ring. miamioh.edu Another likely fragmentation would be the loss of small neutral molecules such as ethene (C₂H₄) from the azetidine moiety. The phenol portion of the molecule would also contribute to the fragmentation pattern, potentially losing carbon monoxide (CO) after a rearrangement, a characteristic fragmentation of phenols. docbrown.infoyoutube.com

Table 2: Predicted Key Ions in the ESI-MS Fragmentation of this compound This table outlines plausible fragmentation pathways and resulting m/z values.

IonFormulaPredicted m/zPlausible Origin
[M+H]⁺[C₉H₁₂NO]⁺150.1Protonated Molecular Ion
[M+H - C₂H₄]⁺[C₇H₈NO]⁺122.1Loss of ethene from the azetidine ring
[M+H - NHCH₂]⁺[C₈H₉O]⁺121.1Cleavage and loss of an azetidine fragment
[C₆H₅O]⁺[C₆H₅O]⁺93.0Loss of the azetidine side chain

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would be indicative of the O-H stretching vibration of the phenol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infowiley.com The N-H stretching of the secondary amine in the azetidine ring would likely appear as a medium-intensity band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring would appear just below 3000 cm⁻¹. Strong absorptions corresponding to aromatic C=C stretching would be observed in the 1440-1600 cm⁻¹ region. docbrown.info The C-O stretching of the phenol is typically found around 1200 cm⁻¹. wiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. The primary chromophore in this compound is the phenol ring. Phenol itself typically exhibits two main absorption bands in the UV region: one around 210 nm and a second, less intense band around 270 nm, corresponding to π→π* electronic transitions. researchgate.netnist.gov The spectrum of this compound is expected to be very similar, with λₘₐₓ values close to those of phenol. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted Characteristic IR and UV-Vis Absorptions for this compound

SpectroscopyFunctional Group / TransitionPredicted Absorption Range
IRPhenol O-H Stretch (H-bonded)3200 - 3550 cm⁻¹ (broad, strong)
IRAmine N-H Stretch3300 - 3500 cm⁻¹ (medium)
IRAromatic C-H Stretch3010 - 3100 cm⁻¹ (medium)
IRAliphatic C-H Stretch2850 - 2960 cm⁻¹ (medium)
IRAromatic C=C Stretch1440 - 1600 cm⁻¹ (strong)
IRPhenol C-O Stretch~1200 cm⁻¹ (strong)
UV-Visπ→π* Transitionλₘₐₓ ≈ 210 nm, λₘₐₓ ≈ 270 nm

X-ray Crystallography Studies of this compound Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound itself has been reported in the searched literature, this technique would provide unparalleled detail if suitable crystals could be grown.

A crystallographic study would confirm the molecular connectivity and provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the exact conformation of the azetidine ring, which is typically puckered, and the relative orientation of the phenol substituent with respect to the four-membered ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the azetidine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. redalyc.org Such studies on derivatives or metal complexes of this compound would be equally informative, revealing how substitution or coordination affects the molecular geometry and solid-state packing. researchmap.jp

Table 4: Information Obtainable from a Hypothetical X-ray Crystallography Study

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal lattice.
Space GroupThe symmetry elements present within the crystal.
Atomic CoordinatesThe precise x, y, z position of every atom in the molecule.
Bond Lengths & AnglesExact measurements of covalent bonds and angles, confirming the molecular geometry.
Torsion AnglesDescribes the conformation of the azetidine ring and the orientation of substituents.
Intermolecular ForcesIdentifies and quantifies hydrogen bonding, van der Waals forces, and π-π stacking.

Chiroptical Spectroscopy for Stereochemical Analysis

The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring, meaning it is chiral and can exist as a pair of enantiomers, (R)-2-(Azetidin-3-yl)phenol and (S)-2-(Azetidin-3-yl)phenol. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. While an achiral compound is CD-silent, a resolved enantiomer of this compound would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions, primarily those of the phenol chromophore.

The absolute configuration of the enantiomers can often be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. rsc.org This is typically done using computational methods like time-dependent density functional theory (TD-DFT). By calculating the predicted CD spectra for both the (R) and (S) configurations, the one that matches the experimental spectrum allows for the unambiguous assignment of the absolute stereochemistry. This approach is crucial in asymmetric synthesis and for understanding the biological activity of chiral molecules, which often depends on their specific configuration. nih.gov

Computational and Theoretical Investigations of 2 Azetidin 3 Yl Phenol Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to describe the electronic structure, providing insights into molecular geometry, charge distribution, and reactivity. For a molecule like 2-(Azetidin-3-yl)phenol, QM calculations, particularly those using Density Functional Theory (DFT), can elucidate several key features.

Static electronic structure calculations can be combined with non-adiabatic dynamics simulations to investigate photochemical processes, such as excited-state intramolecular proton transfer (ESIPT). nih.govrsc.orgresearchgate.net This type of analysis reveals the pathways and mechanisms of reactions that occur upon electronic excitation.

Key applications of QM calculations include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Analysis of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the electronegative oxygen of the phenol (B47542) group and the nitrogen of the azetidine (B1206935) ring as potential sites for hydrogen bonding.

Calculation of Reactivity Descriptors: Parameters such as ionization potential, electron affinity, hardness, and softness can be derived to quantify and predict the molecule's behavior in chemical reactions. rsc.org Studies on phenol derivatives have used QM to calculate descriptors like bond dissociation enthalpy and ionization potential to build models of antioxidant activity. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify all stable, low-energy conformations and understand the energy barriers that separate them. This collection of conformations and their relative energies constitutes the molecule's potential energy landscape. elifesciences.orgnih.govnih.gov

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the azetidine ring to the phenol ring. A systematic scan of the dihedral angle of this bond would reveal the energy profile of this rotation. This process identifies the lowest-energy (most stable) conformers and the transition states between them.

The process typically involves:

Systematic or Stochastic Search: Rotating flexible bonds at set increments or using random sampling methods to generate a wide range of possible conformations.

Energy Minimization: Using QM or molecular mechanics (MM) methods to optimize the geometry of each generated conformation, allowing it to relax into the nearest local energy minimum.

Landscape Mapping: Plotting the relative energies of the minimized structures against the conformational coordinates (e.g., dihedral angles) to visualize the energy landscape. researchgate.netmdpi.com

Understanding this landscape is crucial, as the conformation a molecule adopts when binding to a biological target may not be its absolute lowest-energy state in solution.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments or with Biomolecules

While QM and conformational analysis provide static pictures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events at an atomistic level. chemrxiv.orgnih.gov

In Solvated Environments: Simulating this compound in an explicit solvent, such as a box of water molecules, reveals how the solvent influences its structure and dynamics. rsc.org Key insights from such simulations include:

Solvation Shell Structure: How water molecules arrange around the solute, particularly around polar groups like the phenolic hydroxyl and the azetidine nitrogen.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.

Conformational Stability: Observing which conformations are most stable in an aqueous environment and the transitions between them.

With Biomolecules: MD simulations are invaluable for refining the results of molecular docking and studying the stability of a ligand-protein complex. mdpi.com After docking this compound into a target protein, an MD simulation of the complex in a solvated environment can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can determine if the predicted binding pose is stable over time.

Analyze Intermolecular Interactions: Track the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex, providing a time-averaged view of the binding mode. mdpi.com

Reveal Protein Conformational Changes: Show how the protein structure might adapt to accommodate the ligand, a phenomenon known as "induced fit."

Molecular Docking Studies with Biological Macromolecules for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize about the molecular basis of a compound's activity.

For this compound and its analogs, docking studies can predict how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. The azetidine ring provides a rigid scaffold, while the phenol group can act as a hydrogen bond donor and acceptor. Studies on related azetidinone derivatives have demonstrated their potential to bind to a variety of important biological targets. The binding interactions are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Table 1: Examples of Molecular Docking Studies on Azetidinone Analogs
Compound ClassBiological TargetKey Predicted InteractionsReference
Azetidin-2-one analogsAcetyl-CoA Carboxylase (ACC)Interactions with key residues in the enzyme active site. researchgate.net
Brassinosteroid analogsBRI1-LRR ReceptorHydrophobic interactions and hydrogen bonding. mdpi.com
Azetidinone-based Combretastatin A-4 analogsTubulin (Colchicine site)High binding affinity to the colchicine (B1669291) site on tubulin.
Azetidin-2-one derivativesCholinesterases (AChE, BChE)Interactions within the active site gorge. mdpi.com

These studies show that the phenyl ring often engages in hydrophobic interactions, while polar groups form crucial hydrogen bonds with amino acid residues in the active site, anchoring the ligand in place.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Azetidinyl Phenol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. slideshare.net The goal is to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity. nih.govijcce.ac.ir

The process involves:

Data Set Collection: Assembling a series of structurally related compounds (like azetidinyl phenol analogs) with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can represent various aspects of the molecule's structure and properties:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical (3D): Related to the 3D shape of the molecule.

Electronic: Derived from quantum mechanical calculations (e.g., partial charges, dipole moment). researchgate.netnih.gov

Physicochemical: Such as logP (lipophilicity) or molar refractivity.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates a subset of descriptors with the observed biological activity. The model's predictive power is then rigorously validated.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further. nih.govresearchgate.net They require aligning the set of molecules and then calculating steric and electrostatic fields around them. The resulting models produce 3D contour maps that visualize regions where, for example, bulky groups or positive charges would increase or decrease activity, providing intuitive guidance for designing more potent analogs. ijrar.orgplos.org

Table 2: Common Descriptors Used in QSAR Studies of Phenolic and Azetidinone Compounds
Descriptor TypeExample DescriptorsProperty RepresentedReference
ElectronicHOMO/LUMO energies, Ionization Potential (IP), Bond Dissociation Enthalpy (BDE)Reactivity, antioxidant potential researchgate.netnih.gov
PhysicochemicalLogP, LogDLipophilicity, membrane permeability researchgate.net
TopologicalTopological charge indices, molecular connectivity indicesMolecular branching and size ijcce.ac.ir
3D (WHIM)Total accessibility index (Du)3D information on size, shape, and symmetry ijcce.ac.ir
3D-MoRSEMor04m, Mor23m3D structure from atomic coordinates jetir.org

QSAR studies on phenolic compounds have successfully correlated antioxidant activity with electronic and lipophilic parameters, while studies on azetidinone derivatives have used these models to guide the synthesis of novel therapeutic agents. ijrar.orgjetir.org

Biological and Biochemical Investigations of 2 Azetidin 3 Yl Phenol and Its Derivatives Preclinical Focus

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro pharmacological profiling is the foundational step in understanding a compound's biological effects. It utilizes isolated biological components, such as receptors, enzymes, or cultured cells, to quantify the interaction of a drug candidate with its potential targets in a controlled environment.

Receptor binding assays are employed to determine the affinity of a compound for a specific biological target. These experiments measure how strongly a ligand (the compound) binds to a receptor. High affinity is often a prerequisite for a potent drug, as it indicates that the compound can exert its effect at low concentrations.

While direct binding data for 2-(Azetidin-3-yl)phenol is sparse, studies on other azetidine (B1206935) derivatives highlight the scaffold's potential for potent and selective receptor interactions. For instance, a series of azetidine derivatives were evaluated for their affinity to GABA transporters (GATs), which are crucial proteins in the central nervous system. In these studies, radioligand binding assays were used to determine the inhibitory concentration (IC50) of the compounds, a measure of how much compound is needed to inhibit 50% of the radioligand binding.

One of the most potent compounds identified in this series was an azetidin-2-ylacetic acid derivative bearing a 4,4-bis(3-methyl-2-thienyl)butenyl moiety, which demonstrated high affinity for the GAT-1 transporter. nih.gov Such studies are crucial for confirming that a compound engages its intended target and for determining its selectivity against other related targets.

Table 1: Illustrative Binding Affinities of Azetidine Derivatives for GABA Transporters (GATs)

Compound GAT-1 IC50 (µM) GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 2.01 ± 0.77 >100
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid >100 15.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 26.6 ± 3.3 31.0 ± 4.7

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors, illustrating the type of data generated in receptor affinity assays. nih.gov

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition studies are conducted to quantify the potency of a compound in blocking an enzyme's function, typically reported as an IC50 value. The azetidine ring is a component of various synthetic compounds designed to act as enzyme inhibitors. medwinpublishers.com

Cell-based assays provide a more biologically relevant context to study a compound's effect. These assays can confirm that a compound not only binds to its target but also elicits a functional response within a living cell. Such investigations can measure changes in signaling pathways, assess the compound's ability to enter cells (cellular uptake), and determine its location within the cell (subcellular localization).

For a compound like this compound or its derivatives targeting a specific receptor, a cell-based assay might involve cells engineered to express that receptor. Upon treatment with the compound, researchers could measure downstream effects, such as changes in second messenger levels (e.g., cAMP) or the activation of specific signaling proteins. These functional assays are critical for distinguishing between agonists (which activate a receptor) and antagonists (which block a receptor).

Molecular Target Identification and Validation

While some drug discovery campaigns begin with a known target, others start with a phenotypic screen, where a compound is found to have a desirable effect on cells or an organism without its direct molecular target being known. In such cases, target identification and validation become necessary.

For a novel scaffold like this compound, if a phenotypic screen revealed, for instance, anti-proliferative effects in cancer cells, the next step would be to identify the protein(s) it interacts with to cause this effect. Modern chemical biology techniques such as affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, or activity-based protein profiling (ABPP), are used for this purpose. Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed phenotype.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry. They involve the systematic modification of a lead compound's structure to understand which chemical groups are essential for its biological activity and to optimize its potency and selectivity. Structure-Property Relationship (SPR) studies run in parallel, examining how these same structural changes affect the molecule's physicochemical properties, such as solubility and metabolic stability.

For this compound, an SAR campaign would involve synthesizing a library of analogues. Key modifications could include:

Azetidine Ring: Altering the substitution pattern on the nitrogen atom or the carbon atoms of the azetidine ring. For example, studies on GABA uptake inhibitors showed that attaching large, lipophilic groups to the azetidine nitrogen resulted in potent GAT-1 inhibitors. nih.gov

Phenol (B47542) Group: Modifying the position of the hydroxyl group, or adding other substituents (e.g., halogens, alkyl groups) to the phenyl ring. These changes would modulate the compound's electronics and steric profile, impacting target binding.

Linker: If the azetidine and phenol rings are part of a larger molecule, the linker connecting them would be varied in length and flexibility.

The goal is to build a comprehensive map of how structural changes translate into changes in biological activity, guiding the design of more effective compounds. For example, the study of azetidine-based GABA uptake inhibitors revealed that derivatives of azetidin-2-ylacetic acid were more potent at GAT-1, while azetidine-3-carboxylic acid derivatives showed more affinity for GAT-3, demonstrating how the position of a functional group on the azetidine ring can dictate target selectivity. nih.gov

Preclinical Pharmacokinetic (PK) Characterization and Metabolic Stability

Preclinical pharmacokinetics investigates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. These studies are essential for predicting how a drug will behave in humans. A key component of this is assessing metabolic stability.

Metabolism is the body's process of chemically modifying foreign substances, often to facilitate their excretion. High metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. Phenolic compounds are often susceptible to metabolism, particularly through glucuronidation or sulfation of the hydroxyl group.

The metabolic stability of this compound and its derivatives would be initially assessed in vitro using liver microsomes or hepatocytes. These systems contain the primary drug-metabolizing enzymes.

Table 2: Standard In Vitro Assays for Metabolic Stability

Assay Biological System Key Information Provided
Microsomal Stability Assay Liver Microsomes (contain Phase I enzymes like CYPs) Intrinsic clearance rate, half-life (t½) due to oxidative metabolism.

In these assays, the compound is incubated with the biological matrix, and its disappearance over time is measured. Compounds with a short half-life are considered to have low metabolic stability and may require structural modification to block the metabolic "soft spots." For phenolic derivatives, a common strategy is to introduce steric hindrance near the hydroxyl group to shield it from metabolizing enzymes.

In Vitro Metabolic Stability and Biotransformation (e.g., microsomal, hepatocyte assays)

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In vitro assays using liver microsomes and hepatocytes are standard methods to evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s.

Derivatives of this compound have been synthesized and evaluated for their metabolic stability. For instance, an azetidinespirochromone family of compounds, which are positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor, demonstrated improved metabolic stability compared to earlier lead series acs.org. The inclusion of the azetidine moiety is often a strategic chemical modification aimed at enhancing metabolic properties acs.org.

Detailed biotransformation studies aim to identify the primary metabolic pathways and the specific enzymes involved. For phenolic compounds, common metabolic routes include glucuronidation and sulfation of the hydroxyl group, as well as oxidation of the aromatic ring. The azetidine ring itself can also be a site of metabolism, although it is often incorporated to block metabolism at adjacent positions.

Table 1: Representative In Vitro Metabolic Stability of this compound Derivatives

CompoundSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Human Liver Microsomes4530.8
Rat Liver Microsomes2555.4
Derivative A Human Liver Microsomes> 60< 11.5
Rat Liver Microsomes5027.7
Derivative B Human Liver Microsomes3046.2
Rat Liver Microsomes1592.4

Note: The data presented in this table is representative of typical findings for small molecules of this class and is for illustrative purposes.

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell line)

The ability of a drug to be absorbed from the gastrointestinal tract is often predicted using in vitro models such as the Caco-2 cell line. These cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier.

The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the Caco-2 cell monolayer. A high Papp value is generally indicative of good intestinal absorption. Studies on nicotinic acetylcholine receptor modulators often involve Caco-2 assays to assess their potential for oral administration mdpi.comsygnaturediscovery.comresearchgate.netcreative-biolabs.com. For compounds targeting the central nervous system, it is also important to determine if they are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration.

Table 2: Representative Caco-2 Permeability of this compound Derivatives

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Predicted Human Absorption
This compound 5.210.82.1Moderate
Derivative A 12.515.11.2High
Derivative B 2.18.44.0Low (potential efflux)

Note: The data presented in this table is representative of typical findings for small molecules of this class and is for illustrative purposes.

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models

Following promising in vitro data, the pharmacokinetic profile of a drug candidate is evaluated in animal models, typically rodents (mice and rats) and sometimes non-rodents (dogs or non-human primates) nih.govnih.govmdpi.comresearchgate.netmdpi.com. These studies provide crucial information on the compound's behavior in a whole organism, including its absorption, distribution to various tissues, metabolism, and elimination.

Table 3: Representative Pharmacokinetic Parameters of a this compound Derivative in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 25085
Tmax (h) -1.0
AUC₀-∞ (ng·h/mL) 450620
t½ (h) 2.53.1
CL (mL/min/kg) 37.0-
Vd (L/kg) 7.9-
F (%) -31
Brain/Plasma Ratio @ 2h -1.8

Note: The data presented in this table is representative of typical findings for small molecules of this class and is for illustrative purposes. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the concentration-time curve; t½ = Half-life; CL = Clearance; Vd = Volume of distribution; F = Bioavailability.

Preclinical Pharmacodynamic (PD) Studies for Target Modulation and Mechanistic Understanding in Animal Models

Pharmacodynamic studies are conducted to demonstrate that the drug candidate interacts with its intended target in a living animal and produces the desired pharmacological effect. For compounds targeting nicotinic acetylcholine receptors, a variety of animal models are used to assess their effects on cognition, mood, and other CNS functions researchgate.netnih.govnih.gov.

For a compound like this compound, which is likely a modulator of nicotinic acetylcholine receptors, preclinical PD studies would involve models of cognitive impairment, such as the scopolamine-induced amnesia model or the novel object recognition test. Efficacy in these models would provide evidence of the compound's potential as a cognitive enhancer acs.org.

Furthermore, target engagement can be confirmed by ex vivo receptor occupancy studies or by measuring downstream biomarkers. These studies are essential for establishing a relationship between the drug's concentration at the target site and the observed pharmacological response, which is critical for dose selection in subsequent clinical trials.

Table 4: Representative In Vivo Efficacy of a this compound Derivative in a Rodent Model of Cognition

Treatment GroupDose (mg/kg, p.o.)Novel Object Recognition Index (%)
Vehicle -28 ± 5
Scopolamine (B1681570) (1 mg/kg, i.p.) -32 ± 6
Scopolamine + Derivative A 145 ± 7
Scopolamine + Derivative A 362 ± 8
Scopolamine + Derivative A 1065 ± 9

*Note: The data presented in this table is representative of typical findings for small molecules of this class and is for illustrative purposes. p < 0.05 compared to the scopolamine group.

Applications of 2 Azetidin 3 Yl Phenol Scaffolds in Medicinal Chemistry and Chemical Biology

Role as a Conformationally Constrained Scaffold in Molecular Design

The azetidine (B1206935) ring is a four-membered saturated heterocycle that imparts significant conformational rigidity to molecular structures. nih.gov Unlike more flexible aliphatic chains or larger ring systems, the puckered nature of the azetidine ring restricts the number of accessible low-energy conformations. This inherent structural constraint is a highly desirable feature in rational drug design.

In the context of the 2-(Azetidin-3-yl)phenol scaffold, the azetidine ring locks the relative orientation of the phenol (B47542) group and substituents attached to the azetidine nitrogen. This pre-organization can lead to a significant improvement in binding affinity for a biological target by reducing the entropic penalty associated with the molecule adopting its bioactive conformation upon binding. The stability and rigidity of the azetidine scaffold make it an attractive component for developing ligands for a wide range of biological targets, including enzymes and receptors. nih.gov Medicinal chemists utilize this constrained scaffold to explore chemical space with greater precision, leading to the development of molecules with enhanced potency and selectivity. nih.gov The synthesis of diverse libraries based on azetidine cores has been a key strategy for discovering lead-like molecules, particularly for targets within the central nervous system. nih.govresearchgate.net

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and interrogation of cellular processes. The this compound scaffold serves as an excellent foundation for the design and synthesis of such probes due to its chemical stability and the presence of two distinct functionalization points: the phenol hydroxyl group and the azetidine nitrogen.

These sites allow for the strategic attachment of reporter groups, such as fluorophores, or reactive moieties for covalent labeling of target proteins. For example, a fluorescent dye can be conjugated to the azetidine nitrogen, while the phenol portion of the molecule maintains the core interaction with the biological target. This modular design allows for the creation of probes to investigate target engagement, localization, and dynamics within living cells. The synthesis of fluorescence-labeled analogs of bioactive compounds has demonstrated the feasibility of such approaches, where probes can penetrate cell membranes and localize to specific cellular structures. mdpi.com The development of these tools is crucial for understanding the molecular interactions between a ligand and its receptor, which often remain elusive. mdpi.comnih.gov

Table 1: Potential Functionalization Sites on this compound for Molecular Probe Synthesis

Functionalization SiteType of ModificationPotential Application
Azetidine NitrogenAlkylation or AcylationAttachment of fluorophores, biotin (B1667282) tags, or photoaffinity labels.
Phenolic HydroxylEtherification or EsterificationIntroduction of linker arms for conjugation to reporter groups.
Phenol RingElectrophilic Aromatic SubstitutionFine-tuning of photophysical properties or introduction of cross-linking groups.

Integration of this compound into Complex Molecular Architectures (e.g., Peptidomimetics, Macrocycles)

The structural constraints and defined geometry of the azetidine ring make it an ideal building block for constructing complex molecular architectures like peptidomimetics and macrocycles. nih.gov Peptidomimetics aim to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The this compound scaffold can be incorporated into a peptide backbone, where the azetidine ring acts as a rigid turn-inducing element. This can help to stabilize secondary structures like β-turns, which are often crucial for biological activity.

Furthermore, the integration of azetidine-containing subunits has been shown to greatly improve the efficiency of macrocyclization reactions for synthesizing small cyclic peptides. nih.gov Macrocycles are of significant interest in drug discovery due to their ability to address challenging targets, such as protein-protein interactions. researchgate.net The incorporation of the this compound moiety can yield macrocyclic peptidomimetics with unique three-dimensional shapes and improved pharmacological properties, including enhanced cell permeability and resistance to proteolytic degradation. nih.govresearchgate.net This strategy allows for the creation of structurally diverse libraries of novel molecules that occupy underrepresented areas of chemical space. cam.ac.uk

Strategies for Enhancing Molecular Properties through Structural Modification

A key aspect of drug development is the optimization of a molecule's physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). The this compound scaffold offers multiple avenues for structural modification to enhance properties such as aqueous solubility, metabolic stability, and target selectivity.

Solubility: The azetidine nitrogen can be functionalized with polar groups (e.g., amines, alcohols) to increase the hydrophilicity and aqueous solubility of the compound.

Metabolic Stability: The phenol group is often susceptible to metabolic modification, such as glucuronidation or oxidation. Introducing substituents, particularly electron-withdrawing groups or bulky flanking groups, adjacent to the hydroxyl group can sterically hinder the approach of metabolic enzymes, thereby improving metabolic stability and prolonging the compound's half-life. nih.gov Studies on other phenolic compounds have shown that functionalization, such as acetylation or halogenation, can enhance biological activity and stability. nih.gov

Target Selectivity: Fine-tuning the substituents on both the azetidine nitrogen and the phenol ring allows for the optimization of interactions with the target protein. For instance, efforts to improve the metabolic liability of phenolic kinase inhibitors led to the discovery that a flanking substituent not only enhanced stability but also imparted a significant gain in selectivity against off-target kinases. nih.gov This multi-vector optimization is a powerful strategy for developing highly potent and selective drug candidates. The synthesis and profiling of diverse azetidine-based scaffolds have been instrumental in generating molecules with favorable CNS "drug-like" parameters. nih.gov

Table 2: Impact of Structural Modifications on Molecular Properties of Azetidine-Phenol Scaffolds

Modification SiteStructural ChangePrimary GoalPotential Outcome
Phenol RingAddition of flanking alkyl or halogen groupsImprove Metabolic StabilityReduced clearance by blocking Phase I/II metabolism; potential increase in target selectivity. nih.gov
Azetidine NitrogenIntroduction of basic amine functionalitiesEnhance Aqueous SolubilityImproved formulation possibilities and bioavailability.
Azetidine NitrogenVariation of substituent size and lipophilicityOptimize Target SelectivityModulate binding affinity and selectivity against related protein targets.
Phenolic HydroxylConversion to ether or ester prodrugsImprove PermeabilityMasking the polar hydroxyl group can enhance cell membrane penetration.

Future Directions and Emerging Research Avenues for 2 Azetidin 3 Yl Phenol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 2-(Azetidin-3-yl)phenol is often constrained by traditional methods that can be inefficient and environmentally burdensome. Future research will likely focus on developing greener and more efficient synthetic protocols.

Continuous Flow Synthesis: Flow chemistry offers a safer, more scalable, and sustainable alternative to batch processing, particularly for handling reactive intermediates. nih.govacs.org A promising future direction is the development of a continuous flow synthesis for 3-substituted azetidines. nih.govacs.org This could involve the generation of a C3-lithiated azetidine (B1206935) intermediate from a precursor like N-Boc-3-iodoazetidine, which can then be functionalized. nih.govacs.org Employing environmentally responsible solvents such as cyclopentyl methyl ether (CPME) within these flow systems would further enhance the sustainability of the process. uniba.it

Table 1: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesPotential Application to this compound
Continuous Flow SynthesisEnhanced safety, scalability, sustainability, precise control over reaction parameters. nih.govuniba.itSynthesis of the 3-substituted azetidine core. nih.govacs.org
Ipso-hydroxylation of Arylboronic AcidsMild conditions, high yields, green solvent (ethanol), no catalyst needed, rapid reaction time. rsc.orgFormation of the substituted phenol (B47542) moiety.
Oxidative Polymerization in WaterUses water as a solvent, potential for formaldehyde-free phenolic polymers. tandfonline.comelsevierpure.comPotential for creating polymers incorporating the this compound monomer.

Advanced Computational Approaches for Rational Design and Optimization

Computational tools are indispensable for accelerating the discovery and optimization of novel bioactive compounds. For this compound, a multi-faceted computational approach can guide the design of derivatives with enhanced therapeutic properties.

Molecular Docking: Molecular docking is a fundamental tool for predicting the binding interactions between a small molecule and a protein target. rjptonline.orgproquest.com For derivatives of this compound, docking studies can help identify key hydrogen bonds and hydrophobic interactions within a target's active site, guiding structural modifications to improve binding affinity and selectivity. rjptonline.orgexplorationpub.com Programs like AutoDock are commonly used to perform these simulations and predict the binding energy of ligand-protein complexes. rjptonline.orgproquest.com

3D-QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. explorationpub.com Three-dimensional (3D)-QSAR methods, such as CoMFA and CoMSIA, can be used to rationalize the structure-activity data of a series of this compound analogs, suggesting specific modifications to enhance potency. explorationpub.com Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds is critical. In silico ADMET prediction can identify potential liabilities like toxicity or poor pharmacokinetic parameters early in the design phase, saving significant time and resources. explorationpub.com

Table 2: Computational Design Strategies
Computational MethodPurposeExpected Outcome for this compound Research
Molecular DockingPredict binding mode and affinity to a biological target. rjptonline.orgproquest.comIdentification of key interactions to guide the design of more potent derivatives.
3D-QSARCorrelate 3D structural features with biological activity. explorationpub.comProvide theoretical guidance for structural optimization.
ADMET PredictionForecast pharmacokinetic and toxicological properties. explorationpub.comPrioritize compounds with favorable drug-like properties for synthesis.

Exploration of New Biological Targets and Pathways

The phenolic scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net This suggests that this compound could be a valuable starting point for discovering inhibitors of novel enzyme classes or modulators of new signaling pathways.

One emerging area of interest is epigenetics, specifically the inhibition of histone demethylases. The enzyme Jumonji C (JmjC) domain-containing demethylase 3 (JMJD3) is a member of the KDM6 subfamily that plays a key role in inflammatory conditions and cancer by demethylating histone H3 at lysine (B10760008) 27 (H3K27). nih.govacs.org Recent studies have identified that scaffolds containing a phenol moiety, such as the 2-(benzo[d]oxazol-2-yl)phenol core, can act as potent inhibitors of JMJD3. nih.govacs.org Guided by virtual screening, researchers have developed compounds that inhibit JMJD3 in the low micromolar range and induce cell cycle arrest in cancer cells. nih.govacs.org

Given these findings, a significant future research avenue would be to investigate this compound and its derivatives as potential JMJD3 inhibitors. The phenol group could act as a key interacting moiety within the enzyme's active site, while the azetidine ring could be modified to enhance selectivity and potency. Success in this area could lead to new therapeutic agents for inflammatory diseases and various forms of cancer. nih.govnih.gov

Applications in Materials Science and Nanotechnology

The unique chemical properties of phenols also make them highly suitable for applications in materials science and nanotechnology. nih.gov Phenolic compounds can act as both reducing and capping agents in the synthesis of metal nanoparticles, offering a "green" alternative to harsher chemical methods. rsc.orgrsc.org

Nanoparticle Synthesis and Stabilization: The phenol group in this compound could be used to reduce noble metal ions (e.g., Au³⁺, Ag⁺) to form nanoparticles. rsc.org Subsequently, the molecule could act as a capping agent, stabilizing the nanoparticles and preventing aggregation through various interactions, including metal coordination and hydrogen bonding. nih.gov This emerging field, known as phenolic-enabled nanotechnology (PEN), provides versatile approaches for creating functional hybrid nanomaterials. nih.govescholarship.org

Conjugates for Drug Delivery Research: The structure of this compound is also amenable to conjugation with polymers or other carrier molecules for drug delivery applications. The phenol hydroxyl group or the secondary amine on the azetidine ring can serve as handles for chemical modification. For instance, the compound could be grafted onto a polymer backbone to create drug-polymer conjugates. This strategy can improve the therapeutic properties of an active pharmaceutical ingredient by enabling targeted delivery, controlling its release, and reducing systemic toxicity.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.org These technologies can be applied to the this compound scaffold to expedite the discovery of novel compounds with desired biological activities.

Predicting Biological Activity: Deep learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested molecules. stanford.edu By representing the structure of this compound derivatives as molecular fingerprints or SMILES strings, ML algorithms can predict their potential bioactivity against various targets, allowing researchers to prioritize the most promising candidates for synthesis and testing. stanford.eduacs.orgnih.gov

De Novo Design and Synthesis Planning: AI can also be used for de novo design, where deep generative models create entirely new molecular structures optimized for a specific biological target and desired drug-like properties. nih.gov Furthermore, AI-powered retrosynthesis tools can analyze a target molecule like a this compound derivative and propose viable synthetic pathways. cas.orgharvard.edu This integration of AI not only accelerates the discovery of novel compounds but also addresses the critical challenge of ensuring they are synthesizable. nih.govcas.org

Table 3: AI and Machine Learning in Compound Discovery
AI/ML ApplicationDescriptionRelevance to this compound
Activity PredictionML models learn from existing data to predict the biological activity of new compounds. stanford.edunih.govScreening virtual libraries of derivatives to identify promising candidates for specific targets.
De Novo DesignGenerative models create novel molecular structures with optimized properties. nih.govmdpi.comGenerating new, synthesizable scaffolds based on the this compound core.
Retrosynthesis PlanningAI algorithms predict viable synthetic routes for target molecules. cas.orgharvard.eduStreamlining the planning of efficient and novel syntheses for complex derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Azetidin-3-yl)phenol, and what analytical techniques are used to confirm its structure?

  • Synthesis : Typical routes involve coupling azetidine derivatives with phenolic precursors. For example, methyl 2-(azetidin-3-yl)benzoate hydrochloride is synthesized via reactions between benzoic acid derivatives and azetidine-containing intermediates in solvents like dichloromethane or 1,2-dimethoxyethane, using coupling agents (e.g., EDC/HOBT) . Analogous methods may apply to this compound, with optimization of protecting groups and reaction conditions.
  • Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity.

  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for single-crystal structure determination .

    Table 1 : Example Synthesis Conditions for Azetidine Derivatives

    PrecursorSolventCatalyst/ReagentYield (%)Reference
    Benzoic acid derivativeDichloromethaneEDC/HOBT75
    Azetidine intermediate1,2-DimethoxyethanePd(OAc)₂62

Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed?

  • Methodology :

X-ray Diffraction : Determine crystal packing using SHELX programs .

Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) and identify supramolecular motifs .

Thermal Analysis : Correlate hydrogen-bond strength with melting points or DSC data.

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled modifications (e.g., substituents on the phenol ring) and test against standardized assays (e.g., enzyme inhibition, antimicrobial screens).
  • Crystallographic Validation : Confirm molecular conformation via X-ray analysis to rule out structural misinterpretations .
  • Statistical Analysis : Use factorial experimental designs (e.g., Taguchi method) to isolate variables like temperature, pH, or bacterial strain effects .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution.

  • Dynamic Kinetic Resolution : Use conditions that racemize intermediates while favoring one enantiomer.

  • Analytical Validation : Chiral HPLC or circular dichroism (CD) to assess enantiomeric excess .

    Table 2 : Key Parameters for Enantioselective Synthesis

    ParameterOptimization StrategyReference
    Catalyst LoadingScreen 1–10 mol% chiral ligand
    Solvent PolarityTest toluene vs. THF
    TemperatureVary between −20°C to 80°C

Q. How do solvent effects influence the tautomeric stability of this compound in solution?

  • Approach :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer energy differences.
  • Spectroscopic Titration : UV-Vis or ¹H NMR in solvents of varying polarity (e.g., DMSO, hexane) to observe tautomeric shifts.
  • Cross-Validation : Compare computational predictions with experimental data to refine solvation models .

Methodological Notes

  • Key Citations : Prioritized peer-reviewed methodologies (e.g., SHELX for crystallography , graph set theory ).
  • Data Reproducibility : Emphasized rigorous characterization (e.g., NMR, MS) and statistical validation in experimental design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.